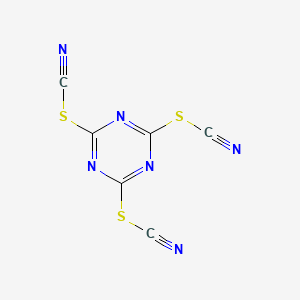![molecular formula C8H10F3NO B13026089 N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({bicyclo[111]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is a compound that features a bicyclo[111]pentane (BCP) core, which is a highly strained carbocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of BCP derivatives, including this compound, often involves continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species . This approach provides an efficient and scalable method for producing these compounds in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, mimicking the effects of other functional groups. This bioisosteric replacement can enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.
Cubanes: Another class of highly strained carbocycles with unique structural properties.
Higher bicycloalkanes: Compounds with larger ring systems that also exhibit interesting chemical properties.
Uniqueness
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide functional group, which imparts distinct chemical and physical properties. This compound’s ability to serve as a bioisostere for various functional groups makes it particularly valuable in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C8H10F3NO |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
N-(1-bicyclo[1.1.1]pentanylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6(13)12-4-7-1-5(2-7)3-7/h5H,1-4H2,(H,12,13) |
InChI-Schlüssel |
GWYDFDMINNAUJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)
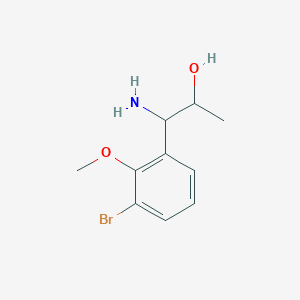
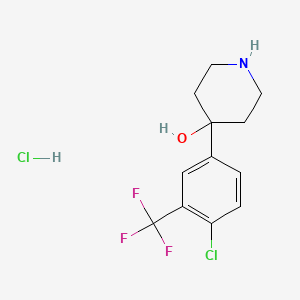


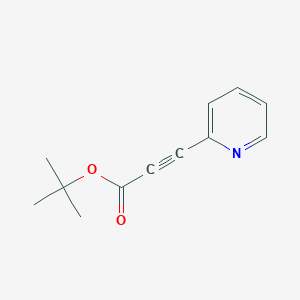
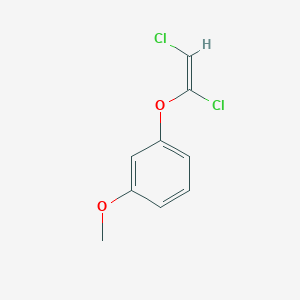
![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)
